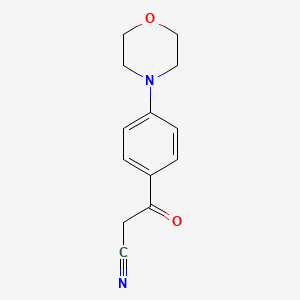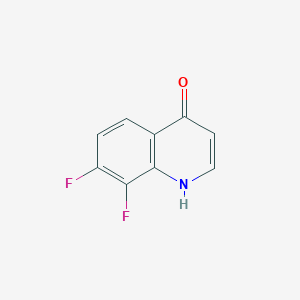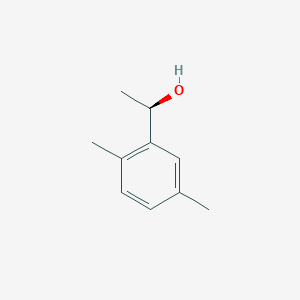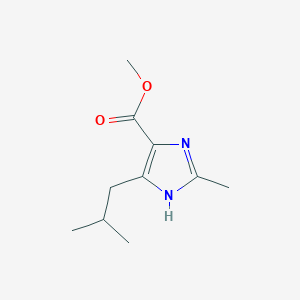
3-(4-Morpholinophenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Morpholinophenyl)-3-oxopropanenitrile, also known as MOPN, is a chemical compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for a variety of experiments, from biochemical and physiological studies to drug development and testing. In
Scientific Research Applications
Crystal Structure and Conformational Studies
- The compound 3-(4-Morpholinophenyl)-3-oxopropanenitrile and its derivatives have been studied for their crystal and molecular structure. For example, the X-ray crystal structure of a related compound revealed insights into conformational preferences due to factors like intermolecular hydrogen bonding and steric hindrance among substituents (Abdel-Aziz et al., 2016).
Organic Synthesis and Chemical Reactions
- This compound is involved in various organic synthesis processes. For instance, it is used in oxidative cyclizations with conjugated alkenes to synthesize derivatives like 4,5-Dihydrofuran-3-carbonitriles (Yılmaz et al., 2005). Another study involved the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives using a similar compound (Farag et al., 1997).
Synthesis of Pyrimidine Derivatives
- Research has also been conducted on the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines from related compounds, highlighting the compound's role in creating biologically active molecules (Thanusu et al., 2010).
Coordination Chemistry
- Studies have explored the synthesis and characterization of complexes with morpholine and related compounds. For example, research on Co(III) complexes offers insights into the structural and spectroscopic properties of these compounds (Amirnasr et al., 2001).
Interaction with DNA
- The compound's derivatives have been investigated for their DNA interaction properties. This includes studies on novel compounds and their potential as anticancer drugs for photodynamic therapy (Demirbaş et al., 2019).
Antimicrobial Properties
- The compound and its derivatives have been synthesized and evaluated for antimicrobial activities, highlighting its potential in medical applications (Balaji et al., 2017).
Inflammatory Activity Studies
- Some studies focus on the anti-inflammatory activity of derivatives containing the 4-morpholinophenyl moiety, comparing their efficacy with standard drugs (Helal et al., 2015).
Mechanism of Action
Target of action
The compound contains a morpholine ring, which is a common feature in many bioactive molecules. Morpholine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site or allosteric site. The presence of the nitrile group could potentially allow for covalent interactions with certain targets .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Morpholine derivatives have been involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s lipophilicity (Log Po/w) is predicted to be 2.59, suggesting it might have good membrane permeability .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound is a component of MOPS buffer, which is used in biochemical studies and has a usable pH range of 6.5 – 7.9 .
Biochemical Analysis
Biochemical Properties
3-(4-Morpholinophenyl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can form hydrogen bonds with amino acids in the active sites of enzymes, enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, it can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound .
Properties
IUPAC Name |
3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOGLCCLWWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653897 | |
| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-40-4 | |
| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)






![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)



![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
